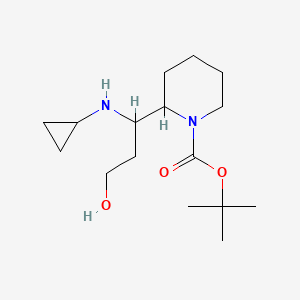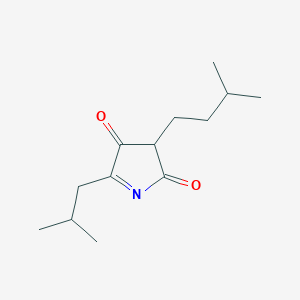
5-Isobutyl-3-isopentyl-2H-pyrrole-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)-: is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by its unique substituents at the 3 and 5 positions, which include a 3-methylbutyl group and a 2-methylpropyl group, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The 3-methylbutyl and 2-methylpropyl groups can be introduced through alkylation reactions. This can be achieved by reacting the pyrrole ring with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis of Pyrrole: Large-scale synthesis of the pyrrole ring using the Paal-Knorr method.
Continuous Flow Alkylation: Utilizing continuous flow reactors to introduce the 3-methylbutyl and 2-methylpropyl groups efficiently and consistently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation Products: Pyrrole-2,4-dione derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Applications De Recherche Scientifique
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrrole-2,4(3H)-dione, 3-(2-methylpropyl)-5-(3-methylbutyl)-: Similar structure but with reversed substituent positions.
2H-Pyrrole-2,4(3H)-dione, 3-(ethyl)-5-(propyl)-: Different alkyl substituents at the 3 and 5 positions.
Uniqueness
Substituent Positioning: The specific positioning of the 3-methylbutyl and 2-methylpropyl groups in 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- imparts unique chemical and physical properties.
Biological Activity: The unique substituents may confer distinct biological activities compared to similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H21NO2 |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
3-(3-methylbutyl)-5-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-8(2)5-6-10-12(15)11(7-9(3)4)14-13(10)16/h8-10H,5-7H2,1-4H3 |
Clé InChI |
KZSJPUSNNNIXDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1C(=O)C(=NC1=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


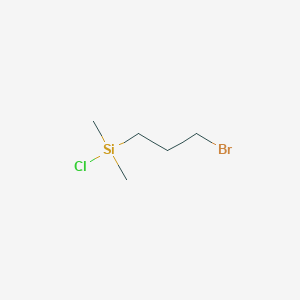
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)

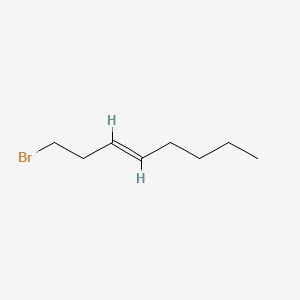

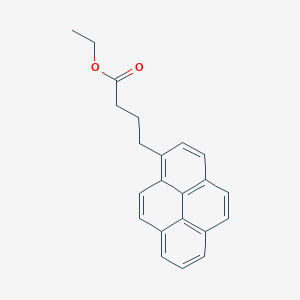
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
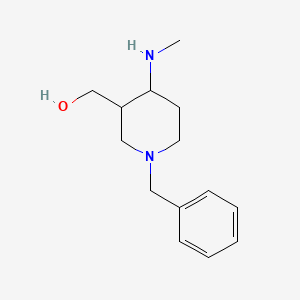
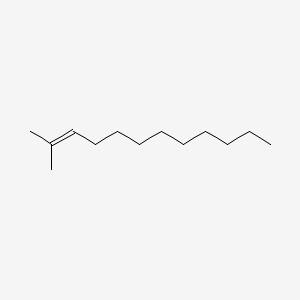
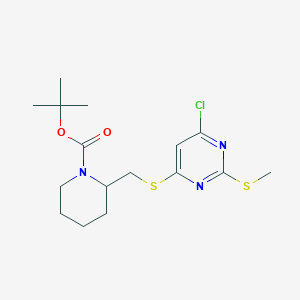

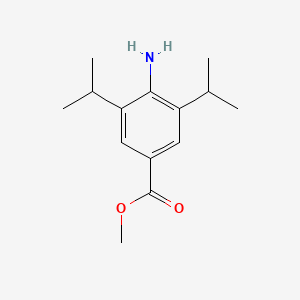
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
